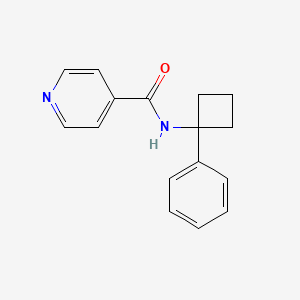
(4-Ethylpiperazin-1-yl)-(3-methoxy-4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethylpiperazin-1-yl)-(3-methoxy-4-methylphenyl)methanone, commonly known as MPMP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPMP is a member of the piperazine family and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of MPMP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. MPMP has also been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
MPMP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. MPMP has also been found to have anticonvulsant properties and may have potential in the treatment of epilepsy. Additionally, MPMP has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPMP in lab experiments is its high purity and stability. MPMP is also relatively easy to synthesize in large quantities. However, one limitation of using MPMP is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of MPMP. One area of research is the development of more efficient synthesis methods for MPMP. Additionally, further studies are needed to fully understand the mechanism of action of MPMP and its potential therapeutic applications. MPMP may also have potential as a radiotracer in PET imaging, and further research is needed in this area. Finally, more studies are needed to determine the safety and toxicity of MPMP in humans.
Méthodes De Synthèse
MPMP can be synthesized using a multi-step process that involves the reaction of 3-methoxy-4-methylbenzaldehyde with ethyl piperazine in the presence of a catalyst. The resulting intermediate is then reacted with methyl iodide to produce the final product, MPMP. This synthesis method has been optimized to produce high yields of pure MPMP.
Applications De Recherche Scientifique
MPMP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. MPMP has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and depression. Additionally, MPMP has been studied for its potential use as a radiotracer in PET imaging.
Propriétés
IUPAC Name |
(4-ethylpiperazin-1-yl)-(3-methoxy-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-16-7-9-17(10-8-16)15(18)13-6-5-12(2)14(11-13)19-3/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIDBZJOJXPYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)-(3-methoxy-4-methylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)










